![molecular formula C11H6Cl2FN3S B3334885 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-52-8](/img/structure/B3334885.png)
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Overview
Description
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, inflammation, or microbial infections.
Biochemical and physiological effects:
Studies have shown that 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been shown to have low toxicity, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole in lab experiments include its low toxicity, high yield of synthesis, and potential applications in various fields of research. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.
Future Directions
There are several future directions for research on 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of new drugs based on the compound for the treatment of cancer, inflammation, and microbial infections.
3. Exploration of the potential applications of the compound in other fields of research, such as agriculture and environmental science.
4. Studies to investigate the potential side effects of the compound and its interactions with other drugs.
In conclusion, 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a promising compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.
Scientific Research Applications
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has been studied extensively for its potential applications in various fields of research. One of the major applications of this compound is in the development of new drugs. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN3S/c12-8-2-1-3-10(14)7(8)4-17-5-9(13)11(16-17)15-6-18/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHWTSUCZCINJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147308 | |
Record name | 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole | |
CAS RN |
1004194-52-8 | |
Record name | 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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